4-(But-3-en-2-yl)azetidin-2-one
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Overview
Description
4-(But-3-en-2-yl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable subject of study for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-2-yl)azetidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide at 0°C to room temperature . Another approach includes the use of aza-Michael addition, which is a versatile method for constructing C–N bonds in highly functional organic compounds .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, triethylamine for deprotonation, and chloroacetylchloride for acylation . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones.
Scientific Research Applications
4-(But-3-en-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(But-3-en-2-yl)azetidin-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
4-(But-3-en-2-yl)azetidin-2-one is unique due to its specific structural features and the presence of the but-3-en-2-yl group. This structural variation can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
86400-09-1 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-but-3-en-2-ylazetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-5(2)6-4-7(9)8-6/h3,5-6H,1,4H2,2H3,(H,8,9) |
InChI Key |
SICYXCMPEYHKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1CC(=O)N1 |
Origin of Product |
United States |
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